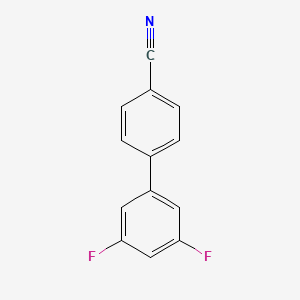

4-(3,5-Difluorophenyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

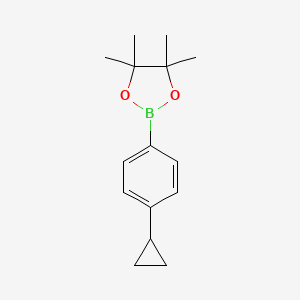

4-(3,5-Difluorophenyl)benzonitrile is a chemical compound with the molecular formula C13H7F2N and a molecular weight of 215.2 . Its IUPAC name is 3’,5’-difluoro [1,1’-biphenyl]-4-carbonitrile .

Molecular Structure Analysis

The InChI code for 4-(3,5-Difluorophenyl)benzonitrile is 1S/C13H7F2N/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7H . The exact molecular structure visualization is not available in the search results.Scientific Research Applications

Pharmacology

4-(3,5-Difluorophenyl)benzonitrile: is utilized in pharmacological research due to its potential as a precursor in the synthesis of various biologically active molecules. Its fluorinated structure can be pivotal in the development of new pharmaceuticals, especially in the creation of receptor agonists and antagonists .

Material Science

In material science, this compound’s unique properties are explored for the development of novel materials. Its robustness and stability under high-temperature conditions make it suitable for creating advanced polymers and coatings that require enhanced durability .

Chemical Synthesis

As a versatile building block in organic synthesis, 4-(3,5-Difluorophenyl)benzonitrile is used to construct complex molecular architectures. Its nitrile group is a reactive site for various chemical transformations, including hydrolysis, reduction, and coupling reactions, which are fundamental in synthetic chemistry .

Analytical Chemistry

This compound finds applications in analytical chemistry as a standard for calibrating instruments and developing analytical methods. Its well-defined structure and properties allow for accurate and precise measurements in spectroscopy and chromatography .

Life Sciences

In life sciences, 4-(3,5-Difluorophenyl)benzonitrile is investigated for its interaction with biological macromolecules. Studies include its binding affinity to proteins and nucleic acids, which is crucial for understanding cellular processes at the molecular level .

Chromatography

In chromatographic applications, the compound is used to modify stationary phases or as a component in mobile phases. Its fluorinated aromatic structure can influence the separation process, improving the resolution of complex mixtures .

Safety and Hazards

The safety data sheet for a similar compound, benzonitrile, indicates that it is a combustible liquid and harmful if swallowed or in contact with skin . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name |

4-(3,5-difluorophenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2N/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJHUDVODJQZHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742875 |

Source

|

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1365272-12-3 |

Source

|

| Record name | 3′,5′-Difluoro[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Fluoroethyl)cyclopropyl]methanamine](/img/structure/B596366.png)

![octahydro-1H-cyclopenta[c]pyridine-3,6-dione](/img/structure/B596379.png)